![molecular formula C12H18FN3O B2430726 N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide CAS No. 1385280-43-2](/img/structure/B2430726.png)

N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

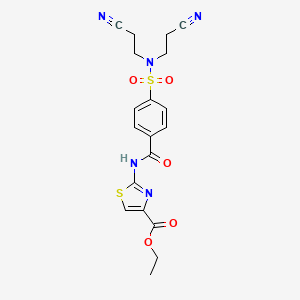

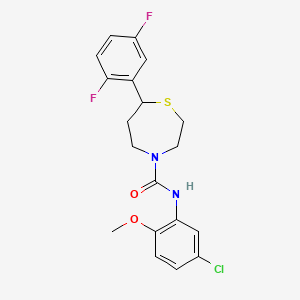

“N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom. The compound also has an amide group (-CONH2), which is a common functional group in biochemistry, and a tert-butylamino group, which is a type of amine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the amide and the tert-butylamino groups . The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, amide group, and tert-butylamino group would all contribute to the overall structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridine ring could participate in electrophilic substitution reactions, while the amide group could undergo hydrolysis. The tert-butylamino group could potentially act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Drug Delivery Systems

PTBAEMA has been incorporated into drug delivery systems due to its pH-responsive behavior. Researchers have grafted PTBAEMA onto mesoporous silica nanoparticles (MSNs) using atom transfer radical polymerization (ATRP) . These modified MSNs can encapsulate drugs and release them selectively in response to changes in pH. The pH sensitivity allows targeted drug delivery to specific tissues or cells, enhancing therapeutic efficacy.

Antiviral Agents

In the context of antiviral research, PTBAEMA derivatives have been explored. For instance, a lead compound called ML188 contains a PTBAEMA moiety and exhibits inhibitory activity against the severe acute respiratory syndrome (SARS) main protease (3CLpro) . Investigating PTBAEMA-based compounds as potential antiviral agents could contribute to combating viral infections.

Hydrogen Sulfide Absorption

PTBAEMA is a sterically hindered amine that selectively absorbs hydrogen sulfide (H2S) in the presence of carbon dioxide . This property makes it useful for environmental applications, such as removing H2S from industrial gases or wastewater treatment.

Polymer Brushes for Surface Modification

Surface-initiated ATRP allows the growth of PTBAEMA polymer brushes directly from MSNs . These brushes can be tailored to exhibit pH responsiveness, making them valuable for modifying surfaces in various applications, including sensors, coatings, and biomedical devices.

Biocompatible Nanocarriers

The PTBAEMA-b-PEGMEMA-MSNs mentioned earlier serve as biocompatible nanocarriers. They can encapsulate drugs (e.g., doxycycline) and exhibit long circulation times in the bloodstream . Such nanocarriers hold promise for targeted drug delivery and personalized medicine.

Biosensing Platforms

Researchers have explored PTBAEMA-based materials for biosensing applications. By functionalizing PTBAEMA with specific ligands or enzymes, these materials can detect analytes (e.g., proteins, nucleic acids) with high sensitivity and selectivity. The pH-responsive behavior enhances their performance in biosensors .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O/c1-12(2,3)16-7-6-15-11(17)9-4-5-14-10(13)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEQWCXOBXVZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC(=O)C1=CC(=NC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)

![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)

![1-(Benzenesulfonyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2430647.png)

![Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate](/img/structure/B2430649.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430662.png)

![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)